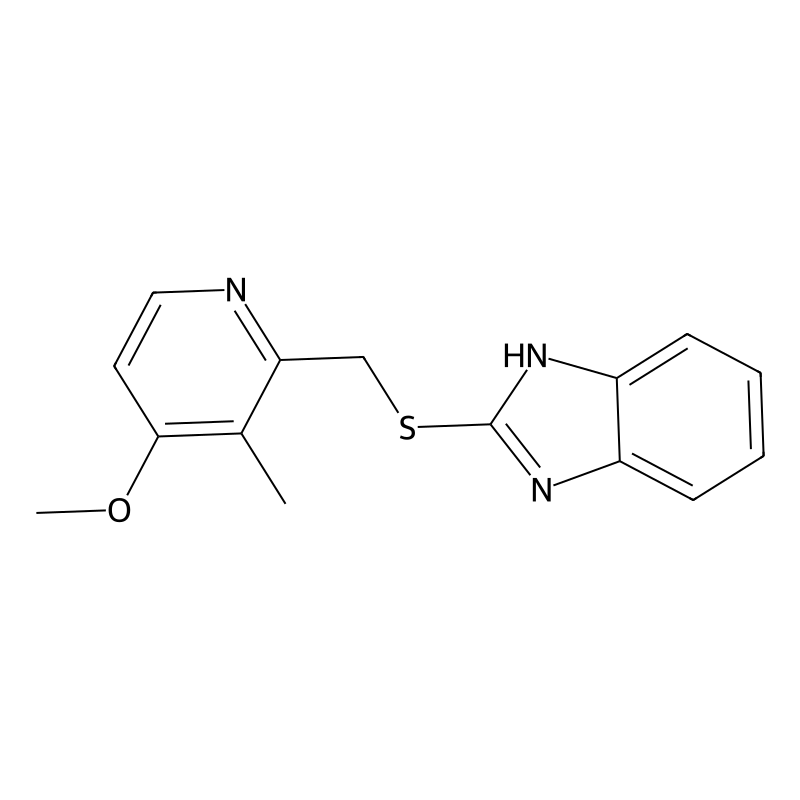4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is a derivative of Rabeprazole, a well-known proton pump inhibitor used primarily for the treatment of gastric acid-related disorders. This compound features modifications that enhance its pharmacological properties, potentially improving its efficacy and bioavailability. Rabeprazole itself is a prodrug that, upon entering the acidic environment of gastric parietal cells, converts into its active sulphenamide form, which effectively inhibits the H, K-ATPase enzyme responsible for gastric acid secretion .
4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole lacks the functional group responsible for Rabeprazole's mechanism of action. Rabeprazole inhibits the enzyme H+/K+ ATPase in gastric parietal cells, which is responsible for acid production in the stomach []. The missing side chain in 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole likely renders it inactive in this process.
Chemical Identity and Background
4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is an organic compound classified as a process-related impurity of the drug Rabeprazole. Rabeprazole is a proton pump inhibitor (PPI) medication commonly used to treat and prevent conditions like ulcers in the stomach and duodenum, and gastroesophageal reflux disease (GERD) [].
Process-related impurities are unintended byproducts formed during the manufacturing process of a drug substance. They are typically present in small amounts and are removed or minimized through various purification steps [].
Research on 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole
Scientific research on 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is primarily focused on its characterization, detection, and quantification in Rabeprazole drug products. This is crucial for ensuring the quality, safety, and efficacy of Rabeprazole medications.
Several studies have been conducted to develop and validate analytical methods for detecting and measuring this impurity in Rabeprazole. These methods typically involve techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) [, ].
The primary chemical reaction involving 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is its conversion from the prodrug to the active form in acidic conditions. This transformation involves the cleavage of specific chemical groups that activate the molecule, allowing it to bind to and inhibit the proton pump. The general reaction can be summarized as follows:
- Prodrug Activation:
This activation leads to a decrease in gastric acid production, which is crucial for treating conditions such as gastroesophageal reflux disease and peptic ulcers .
4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole exhibits significant biological activity as a proton pump inhibitor. Its mechanism of action involves:
- Inhibition of Gastric Acid Secretion: By blocking the H, K-ATPase enzyme, it effectively reduces gastric acid production.
- Potential Anti-inflammatory Effects: Some studies suggest that derivatives of Rabeprazole may also exhibit anti-inflammatory properties, although this requires further investigation .
The compound's enhanced structure may lead to improved pharmacokinetics and dynamics compared to its parent compound.
The synthesis of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole typically involves several steps:
- Formation of the Core Structure: Starting from 2-(methylsulfinyl)benzimidazole, various alkylation reactions are performed to introduce methoxy and propoxy groups.
- Deoxygenation: Specific reagents are used to selectively remove oxygen atoms from certain functional groups without affecting others.
- Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Each step requires careful control of reaction conditions to optimize yield and minimize by-products .
The primary applications of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole include:
- Treatment of Gastroesophageal Reflux Disease: It helps alleviate symptoms by reducing stomach acidity.
- Management of Peptic Ulcers: The compound aids in healing ulcers by decreasing gastric acid secretion.
- Combination Therapy for Helicobacter pylori Eradication: It is often used alongside antibiotics to enhance treatment efficacy .
Interaction studies reveal that 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole may interact with various drugs metabolized by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. These interactions can alter the pharmacokinetics of co-administered medications, necessitating dose adjustments or monitoring for adverse effects . Additionally, it may influence serum gastrin levels due to its mechanism of action.
Several compounds share structural features with 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole. Here are some notable comparisons:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Omeprazole | CHNOS | First proton pump inhibitor; racemic mixture |
| Esomeprazole | CHNOS | S-enantiomer of Omeprazole; improved bioavailability |
| Lansoprazole | CHFNOS | Contains a fluorine atom; different side chain |
Uniqueness: The unique modifications in 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole may confer enhanced stability or bioactivity compared to these similar compounds, potentially leading to improved therapeutic outcomes in specific patient populations .








